molecular formula C14H21NO2 B5421893 N-(1-ethylpropyl)-4-methoxy-3-methylbenzamide

N-(1-ethylpropyl)-4-methoxy-3-methylbenzamide

Cat. No.: B5421893
M. Wt: 235.32 g/mol
InChI Key: UXQDZTRJRPOGDP-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-4-methoxy-3-methylbenzamide, also known as ethylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained popularity in recent years as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete is similar to that of mN-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete, which is a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine from the synapse, leading to increased dopamine levels in the brain. This increased dopamine activity is thought to be responsible for the stimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete are similar to those of other stimulant drugs, such as cocaine and amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased alertness and energy. Ethylphenidate has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete in lab experiments is that it is a relatively selective dopamine reuptake inhibitor, meaning that it primarily affects dopamine levels in the brain without significantly affecting other neurotransmitters. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete in lab experiments is that it has a relatively short half-life, meaning that its effects wear off quickly. This can make it difficult to study the long-term effects of the drug.

Future Directions

There are several potential future directions for research involving N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of ADHD and other disorders that involve dopamine dysregulation. Another area of interest is the development of new drugs that are more selective for dopamine reuptake inhibition, which could have fewer side effects and be more effective in treating certain disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete and other stimulant drugs on the brain and behavior.

Scientific Research Applications

Ethylphenidate has been used in scientific research as a tool to study the effects of dopamine reuptake inhibition, which is the mechanism of action of both N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete and mN-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete. Dopamine is a neurotransmitter that is involved in reward and motivation, and drugs that increase dopamine levels in the brain, such as N-(1-ethylpropyl)-4-methoxy-3-methylbenzamidete, have potential applications in the treatment of disorders such as ADHD, depression, and addiction.

Properties

IUPAC Name

4-methoxy-3-methyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-12(6-2)15-14(16)11-7-8-13(17-4)10(3)9-11/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDZTRJRPOGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared in a similar manner as described in example 4 from 4-methoxy-3-methylbenzoic acid and pentan-3-amine. MS (M+H, 236)
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